(2-Methyl-3-nitrophenyl)methanesulfonamide (2-Methyl-3-nitrophenyl)methanesulfonamide
Brand Name: Vulcanchem
CAS No.: 1156118-09-0
VCID: VC7647846
InChI: InChI=1S/C8H10N2O4S/c1-6-7(5-15(9,13)14)3-2-4-8(6)10(11)12/h2-4H,5H2,1H3,(H2,9,13,14)
SMILES: CC1=C(C=CC=C1[N+](=O)[O-])CS(=O)(=O)N
Molecular Formula: C8H10N2O4S
Molecular Weight: 230.24

(2-Methyl-3-nitrophenyl)methanesulfonamide

CAS No.: 1156118-09-0

Cat. No.: VC7647846

Molecular Formula: C8H10N2O4S

Molecular Weight: 230.24

* For research use only. Not for human or veterinary use.

(2-Methyl-3-nitrophenyl)methanesulfonamide - 1156118-09-0

Specification

CAS No. 1156118-09-0
Molecular Formula C8H10N2O4S
Molecular Weight 230.24
IUPAC Name (2-methyl-3-nitrophenyl)methanesulfonamide
Standard InChI InChI=1S/C8H10N2O4S/c1-6-7(5-15(9,13)14)3-2-4-8(6)10(11)12/h2-4H,5H2,1H3,(H2,9,13,14)
Standard InChI Key BJNRXZWFHZZIIC-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1[N+](=O)[O-])CS(=O)(=O)N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a benzene ring substituted with a methyl group at the 2-position, a nitro group at the 3-position, and a methanesulfonamide group at the benzylic position. This arrangement is critical to its chemical reactivity and biological interactions. The nitro group (NO2-\text{NO}_2) acts as a strong electron-withdrawing moiety, polarizing the aromatic ring and influencing electrophilic substitution patterns .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC8H10N2O4S\text{C}_8\text{H}_{10}\text{N}_2\text{O}_4\text{S}
Molecular Weight230.24 g/mol
IUPAC Name(2-Methyl-3-nitrophenyl)methanesulfonamide
SMILESCC1=C(C=CC=C1N+[O-])CS(=O)(=O)N
InChI KeyBJNRXZWFHZZIIC-UHFFFAOYSA-N

The sulfonamide group (SO2NH2-\text{SO}_2\text{NH}_2) enhances solubility in polar solvents and facilitates hydrogen bonding with biological targets .

Synthesis and Reactivity

Synthetic Pathways

The primary synthesis route involves the reaction of 2-methyl-3-nitroaniline with methanesulfonyl chloride in the presence of pyridine as a base and solvent. This method follows the general sulfonylation mechanism for aromatic amines:

Ar-NH2+CH3SO2ClpyridineAr-SO2NH2+HCl\text{Ar-NH}_2 + \text{CH}_3\text{SO}_2\text{Cl} \xrightarrow{\text{pyridine}} \text{Ar-SO}_2\text{NH}_2 + \text{HCl}

Pyridine neutralizes the generated HCl, driving the reaction to completion. The nitro group’s electron-withdrawing nature deactivates the ring, directing subsequent electrophilic substitutions to specific positions .

Reactivity Profile

The nitro group renders the aromatic ring electron-deficient, making it susceptible to nucleophilic aromatic substitution under harsh conditions. Additionally, the sulfonamide group can participate in hydrogen bonding and acid-base reactions, which are pivotal in biological systems .

Precautionary MeasureProtocol
Personal Protective Equipment (PPE)Gloves, lab coat, safety goggles
VentilationUse in a fume hood to avoid inhalation
StorageStore in a cool, dry place away from oxidizers

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a scaffold for developing novel sulfonamide-derived drugs. Its nitro group can be reduced to an amine (NH2-\text{NH}_2), enabling further functionalization for antibiotic or antitumor agents .

Chemical Research

Researchers utilize it in studying electrophilic aromatic substitution mechanisms and sulfonamide reactivity. Its crystalline structure aids in X-ray diffraction studies of sulfonamide-protein interactions .

Comparative Analysis with Analogues

Structural Analogues

Comparisons with sulfamethoxazole and sulfadiazine highlight that the nitro group in (2-Methyl-3-nitrophenyl)methanesulfonamide confers higher electron deficiency, altering its metabolic stability and binding kinetics .

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